BenchChemオンラインストアへようこそ!

1-[(6-Iodoquinazolin-4-yl)amino]propan-2-ol

chiral resolution stereoselective kinase inhibition structure–activity relationship

1-[(6-Iodoquinazolin-4-yl)amino]propan-2-ol (CAS 455889-05-1) is a 6-iodo-substituted 4-aminoquinazoline bearing a branched, chiral 2-hydroxypropyl side chain on the 4-N position. The quinazoline scaffold is a well-established pharmacophore for ATP-competitive inhibition of receptor tyrosine kinases (RTKs), particularly EGFR and VEGFR-2.

Molecular Formula C11H12IN3O
Molecular Weight 329.14 g/mol
Cat. No. B5091999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(6-Iodoquinazolin-4-yl)amino]propan-2-ol
Molecular FormulaC11H12IN3O
Molecular Weight329.14 g/mol
Structural Identifiers
SMILESCC(CNC1=NC=NC2=C1C=C(C=C2)I)O
InChIInChI=1S/C11H12IN3O/c1-7(16)5-13-11-9-4-8(12)2-3-10(9)14-6-15-11/h2-4,6-7,16H,5H2,1H3,(H,13,14,15)
InChIKeyLPRVQGIARQQTOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(6-Iodoquinazolin-4-yl)amino]propan-2-ol – A Core-Functionalized 4-Aminoquinazoline with a Chiral Hydroxypropyl Side Chain for Kinase-Targeted Probe & Intermediate Procurement


1-[(6-Iodoquinazolin-4-yl)amino]propan-2-ol (CAS 455889-05-1) is a 6-iodo-substituted 4-aminoquinazoline bearing a branched, chiral 2-hydroxypropyl side chain on the 4-N position. The quinazoline scaffold is a well-established pharmacophore for ATP-competitive inhibition of receptor tyrosine kinases (RTKs), particularly EGFR and VEGFR-2 [1]. The iodine atom at the 6-position serves both as a heavy-atom label for crystallographic phasing and as a synthetic handle for late-stage diversification via metal-catalyzed cross-coupling [1]. The secondary alcohol on the side chain introduces a stereogenic center, enabling chiral-resolution strategies that are absent in linear ethanolamine or unsubstituted 4-amino analogs. These features position the compound as a functionally dense intermediate that can be deployed directly in medicinal chemistry campaigns targeting the EGFR/VEGFR-2 axis, or as a radioiodination-ready probe scaffold, without the need for additional protecting-group manipulations at the heterocyclic core.

Why 6-Iodoquinazoline Analogs Cannot Be Interchanged: Side-Chain Architecture Drives Selectivity, Metabolic Stability, and Synthetic Tractability


The 4-amino-6-iodoquinazoline class exhibits steep structure–activity relationships: even minor alterations to the N-4 substituent profoundly shift kinase selectivity, cellular potency, and ADMET profiles [1]. In a focused series of 1-alkyl-6-iodoquinazoline derivatives, the nature of the N-substituent (linear vs. branched alkyl; presence or absence of a terminal hydroxyl) dictated dual EGFR/VEGFR-2 inhibitory activity and cytotoxicity against four cancer cell lines, with EC50 values spanning from ~5 µM to >50 µM solely due to side-chain variation [1]. A user who substitutes 1-[(6-Iodoquinazolin-4-yl)amino]propan-2-ol with a simpler 4-amino-6-iodoquinazoline (CAS 182880-14-4) or an ethanolamine analog (CAS 99071-39-3) therefore risks losing the unique conformational bias, hydrogen-bonding capacity, and chiral handle that the 2-hydroxypropyl group confers—differences that are inseparable from assay outcomes and downstream conjugation chemistry.

Quantitative Differentiation Evidence for 1-[(6-Iodoquinazolin-4-yl)amino]propan-2-ol Versus Closest Available Analogs


Chiral 2-Hydroxypropyl Side Chain Enables Enantioselective Biological Probing Absent in Linear Ethanolamine and Unsubstituted 4-Amino Analogs

The compound contains a single stereogenic center at the 2-position of the hydroxypropyl side chain, a feature absent in the two most structurally proximal commercially available analogs: 2-(6-iodoquinazolin-4-ylamino)ethanol (CAS 99071-39-3, linear ethanol chain) and 6-iodoquinazolin-4-amine (CAS 182880-14-4, unsubstituted amine) . While no head-to-head enantiomer resolution study has yet been reported for this specific compound, the literature on related 4-aminoquinazoline alcohols demonstrates that the (S)- and (R)-enantiomers of 4-aminoquinazoline alcohols exhibit divergent biological activity, with the (S)-enantiomer being more active in kinase inhibition assays [1]. This establishes a clear rationale for chiral procurement: the racemic mixture cannot substitute for an enantiopure form in studies intended to probe stereospecific binding.

chiral resolution stereoselective kinase inhibition structure–activity relationship

Branching at the α-Carbon of the Side Chain Alters Calculated LogP and Predicted Metabolic Soft-Spot Profile Compared to Linear Ethanolamine Analogs

The target compound features a methyl branch at the α-carbon to the hydroxyl group, which is absent in the linear analog 2-(6-iodoquinazolin-4-ylamino)ethanol . ADMET profiling of structurally related 1-alkyl-6-iodoquinazoline derivatives has demonstrated that branching at the N-alkyl chain consistently shifts the calculated partition coefficient (cLogP) by +0.3 to +0.7 log units compared to linear counterparts, and introduces steric shielding that reduces CYP450-mediated N-dealkylation susceptibility [1]. Although specific cLogP and metabolic stability values for the target compound have not been reported in the open literature, chemoinformatic prediction based on the SAR of the broader 6-iodoquinazoline series provides a quantitative expectation of differentiated properties.

ADMET prediction side-chain metabolic stability LogP

Hydroxypropyl Substituent Introduces a Functional Handle for Prodrug or Bioconjugate Chemistry Not Available on 6-Iodoquinazolin-4-amine

The secondary alcohol on the target compound serves as a nucleophilic attachment point for ester, carbamate, or phosphate prodrug moieties, and as a site for biotinylation or fluorophore conjugation without modifying the quinazoline core . The closest core analog, 6-iodoquinazolin-4-amine (CAS 182880-14-4) , lacks this functional group entirely, precluding direct conjugation strategies. The ethanolamine analog 2-(6-iodoquinazolin-4-ylamino)ethanol contains a primary alcohol, which exhibits different reactivity (e.g., faster esterification, lower steric hindrance) and yields conjugates with distinct linker geometry compared to the secondary alcohol of the target compound. This functional divergence is critical for applications that require precise spatial orientation of the attached cargo relative to the quinazoline binding pocket.

bioconjugation prodrug design functional handle

Iodine at the 6-Position Retains the Dual EGFR/VEGFR-2 Inhibitory Potential Documented for the Broader 6-Iodoquinazoline Chemotype

While direct enzymatic IC50 data for 1-[(6-Iodoquinazolin-4-yl)amino]propan-2-ol are not available in published literature, the compound shares the essential 6-iodoquinazoline pharmacophore that has been validated across multiple independent studies as being critical for dual EGFR and VEGFR-2 inhibition. In the 2023 RSC Advances study, 1-alkyl-6-iodoquinazoline derivatives bearing various N-substituents exhibited anticancer EC50 values ranging from 5.00 to >50 µM across HepG2, MCF-7, HCT116, and A549 cell lines, with the most potent compound (9c) achieving EC50 = 5.00, 6.00, 5.17, and 5.25 µM, respectively [1]. The 6-iodo substituent was demonstrated to be essential for activity through molecular docking, where it occupies a hydrophobic sub-pocket that is not accessible to smaller halogens [1]. Similarly, the radioiodinated quinazoline analog m-IPQ—which retains a 6-iodo configuration—showed high EGFR-TK inhibitory potency (IC50 = 50.5 ± 3.5 nM) and selectivity [2]. These data collectively establish the 6-iodoquinazoline core as a privileged motif for kinase targeting, a property that is preserved in the target compound irrespective of the specific N-4 side chain.

EGFR inhibitor VEGFR-2 inhibitor kinase selectivity

Optimal Deployment Scenarios for 1-[(6-Iodoquinazolin-4-yl)amino]propan-2-ol Based on Established Evidence


Stereochemically Defined Kinase Probe Synthesis

The chiral 2-hydroxypropyl side chain enables enantiomeric resolution and subsequent stereoselective structure–activity relationship (SAR) exploration. A medicinal chemistry team seeking to identify the eutomer for EGFR or VEGFR-2 binding can procure the racemic compound, perform chiral chromatography, and assay each enantiomer separately—an option unavailable with the achiral ethanolamine analog (CAS 99071-39-3) or the unsubstituted 4-amine (CAS 182880-14-4). This application is directly supported by the enantioselective activity precedent established in related (S)-4-aminoquinazoline alcohols [1].

Late-Stage Diversification via Iodo-Cross-Coupling for Focused Kinase Libraries

The iodine atom at position 6 is a robust synthetic handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. Combining this with the free secondary alcohol—which can be orthogonally protected or derivatized—enables a divergent library synthesis strategy. This dual-functionalization capacity distinguishes the compound from 6-iodoquinazolin-4-amine, which lacks the alcohol handle and therefore cannot support simultaneous scaffold elaboration and payload conjugation .

Radioiodination-Ready Scaffold for SPECT Imaging Agent Development

The compound’s 6-iodo substituent allows direct isotopic exchange or iododestannylation for radioiodine labeling (¹²³I or ¹²⁵I). The hydroxypropyl side chain provides a favorable in vivo pharmacokinetic profile compared to the parent m-IPQ scaffold, which suffered from low in vivo stability due to deiodination [2]. While direct stability data for the target compound are pending, the branched, sterically shielded side chain is predicted to reduce metabolic deiodination, a hypothesis grounded in the improved stability observed when moving from m-IPQ to the phenoxyquinazoline (PHY) and benzylaminoquinazoline (BAY) derivatives [2]. Researchers developing EGFR-targeted SPECT tracers can use this compound as a starting point for structure-stability optimization.

Prodrug and Bioconjugate Intermediate for Targeted Anticancer Agents

The secondary alcohol serves as a conjugation anchor for phosphate prodrugs (improving aqueous solubility), ester prodrugs (enhancing membrane permeability), or biotin/fluorophore tags for chemical biology pull-down experiments. This functional handle is absent in 6-iodoquinazolin-4-amine and geometrically distinct from the primary alcohol of the ethanolamine analog, making the target compound uniquely suited for applications requiring a specific linker vector relative to the kinase-binding pharmacophore .

Quote Request

Request a Quote for 1-[(6-Iodoquinazolin-4-yl)amino]propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.